2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is a chemical compound with the IUPAC name 2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It is used as an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a methoxy group at the 6-position and a chloro group at the 2-position. The 3-position of the pyridine ring is bonded to a boronic acid pinacol ester group .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.54 . It is a liquid at room temperature and should be stored at 2-8°C .Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally known to be used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Mode of Action
The compound, being a boronic acid pinacol ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The resulting organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates are key steps in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their specific structures and properties.
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, which could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENXTHULGAIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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